molecular formula C14H24N2O3 B1668986 Ciclopirox olamine CAS No. 41621-49-2

Ciclopirox olamine

Cat. No.: B1668986
CAS No.: 41621-49-2
M. Wt: 268.35 g/mol
InChI Key: MBRHNTMUYWQHMR-UHFFFAOYSA-N
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Description

Ciclopirox olamine (CPX), a synthetic hydroxypyridone derivative, is a broad-spectrum antifungal agent with additional antibacterial and antiparasitic properties. Its chemical structure (C₁₂H₁₇NO₂·C₂H₇NO) includes an ethanolamine salt, enhancing solubility and skin penetration . Approved for topical use in formulations such as creams, vaginal suppositories, and emulgels, CPX inhibits fungal growth by chelating polyvalent cations (e.g., Fe³⁺), disrupting mitochondrial electron transport, and inducing oxidative stress . Notably, it demonstrates activity against dermatophytes, Candida albicans, Trichophyton rubrum, and even Gram-positive/negative bacteria at low concentrations (1–8% w/w) .

Preparation Methods

Chemical Synthesis of Ciclopirox Olamine

The synthesis of this compound involves a multi-step process that transforms readily available precursors into the final active pharmaceutical ingredient (API). The patented method outlined in CN107417608A serves as the foundation for modern industrial production, offering high yields and operational stability.

Preparation of Methyl Methacrylate

The initial step involves synthesizing methyl methacrylate from dimethacrylate, methanol, and concentrated sulfuric acid. The reaction proceeds via acid-catalyzed esterification under reflux conditions.

Reaction Conditions

  • Reactants : Dimethacrylate (10 g), methanol (35 mL), concentrated sulfuric acid (1.4 mL)
  • Temperature : Reflux (~64–67°C)
  • Duration : 5 hours
  • Workup : Residual methanol is distilled, and the product is extracted into dichloromethane, washed with sodium bicarbonate, and dried over sodium sulfate.
  • Yield : 8.9 g (89%).

This step’s efficiency hinges on precise temperature control and stoichiometric ratios, ensuring minimal side reactions such as polymerization.

Synthesis of Hexamethylene Formyl Chloride

Cyclohexanecarboxylic acid is converted to its acyl chloride derivative using thionyl chloride in the presence of pyridine.

Reaction Conditions

  • Reactants : Cyclohexanecarboxylic acid (20 g), thionyl chloride (excess), pyridine (catalytic)
  • Temperature : Reflux (~76–80°C)
  • Duration : 3 hours
  • Workup : Excess thionyl chloride is distilled, and the product is purified via reduced-pressure distillation.
  • Yield : 20.8 g (104% theoretical yield, indicating residual solvent).

The use of pyridine as a catalyst neutralizes HCl byproducts, preventing side reactions and enhancing conversion rates.

Formation of 5-Oxo-3-Methyl-5-Cyclohexyl-3-Pentene-4-Methyl Ester

This intermediate is synthesized through a Claisen condensation between methyl methacrylate and hexamethylene formyl chloride.

Reaction Conditions

  • Reactants : Methyl methacrylate (30 g), hexamethylene formyl chloride (50 mL dichloromethane)
  • Temperature : Room temperature with subsequent reflux
  • Duration : 20 minutes (addition) + 3 hours (reflux)
  • Workup : Extraction with dichloromethane, washing with sodium bicarbonate, and drying over anhydrous magnesium sulfate.
  • Yield : 16.7 g (83.5%).

The exothermic nature of this reaction necessitates controlled addition rates to avoid thermal degradation.

Cyclization to 1-Hydroxy-4-Methyl-6-Cyclohexyl-2(1H)-Pyridone

The pentene ester undergoes cyclization in the presence of hydroxylamine hydrochloride and sodium acetate, forming the pyridone core.

Reaction Conditions

  • Reactants : Pentene ester (11.2 g), hydroxylamine hydrochloride (4.1 g), sodium acetate (4.5 g)
  • Solvent : Methanol-water mixture
  • Duration : 20 hours (stirring) + 1 hour (post-cooling)
  • Workup : Acidification to pH 6, filtration, and recrystallization from ethanol-water.
  • Yield : 5 g (44.6%).

This step’s moderate yield underscores the challenges in achieving complete cyclization while minimizing byproduct formation.

Salt Formation with 2-Ethylaminoethanol

The final step involves reacting the pyridone intermediate with 2-ethylaminoethanol to form the olamine salt.

Reaction Conditions

  • Reactants : Pyridone (5 g), 2-ethylaminoethanol (1.6 g)
  • Solvent : Ethyl acetate (35 mL)
  • Temperature : 50°C
  • Duration : 30 minutes (crystallization)
  • Workup : Filtration, washing with ethyl acetate, and drying at 45°C.
  • Yield : 6.4 g (93.4%).

The high yield and rapid crystallization highlight the efficiency of this salt-forming reaction, which is critical for industrial scalability.

Optimization Strategies for Industrial Production

Solvent Selection and Recycling

Ethyl acetate and dichloromethane are preferred for their low boiling points and compatibility with intermediates. The patent emphasizes solvent recovery through distillation, reducing operational costs by 15–20%.

Temperature and Pressure Control

Key stages, such as reduced-pressure distillation (37–40°C at 2400 Pa) and reflux conditions, are tightly regulated to prevent thermal decomposition. Automated systems ensure consistency, with deviations ≤±1°C.

Catalytic Efficiency

Pyridine’s role in neutralizing HCl during acyl chloride formation is non-negotiable. Substitutions with weaker bases (e.g., DMAP) reduced yields by 12–18% in pilot trials.

Analytical Characterization and Quality Assurance

Purity Profiling

HPLC analysis of the final product reveals a purity of ≥99.2%, with residual solvents (ethyl acetate, dichloromethane) ≤50 ppm, complying with ICH Q3C guidelines.

Spectroscopic Confirmation

  • FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm the pyridone and amine functionalities.
  • ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 4.10 (q, 2H, CH₂NH), and δ 6.35 (s, 1H, pyridone H).

Comparative Analysis of Alternative Methods

While the CN107417608A method dominates industrial production, alternative routes using microwave-assisted synthesis or enzymatic catalysis have been explored. However, these methods face challenges in scalability, with yields 10–15% lower than conventional approaches.

Chemical Reactions Analysis

Types of Reactions: : Ciclopirox olamine undergoes various chemical reactions, including oxidation and chelation. It displays a well-defined irreversible oxidation peak at a potential of +0.68 V (versus SCE electrode) .

Common Reagents and Conditions: : The oxidation reactions of this compound are typically carried out using boron-doped diamond electrodes modified with overoxidized polypyrrole film. The pH values and types of electrolytes are optimized using cyclic voltammetry .

Major Products: : The major products formed from the oxidation reactions of this compound include various oxidized derivatives that retain the antifungal properties of the parent compound .

Scientific Research Applications

Clinical Applications

Ciclopirox olamine is primarily used topically to treat various fungal infections. Its applications include:

  • Tinea Pedis (Athlete's Foot) : this compound cream has shown significant efficacy in treating tinea pedis compared to vehicle creams and other antifungals like clotrimazole. In clinical studies, it demonstrated superior clinical and mycological cure rates (P < 0.001) .
  • Tinea Cruris and Tinea Corporis : The cream formulation is effective against tinea cruris and tinea corporis, with studies indicating that this compound provides better outcomes than placebo and comparable results to other antifungals .
  • Onychomycosis (Nail Fungus) : Ciclopirox nail lacquer is commonly used for treating onychomycosis, showing promising results in both clinical trials and real-world settings .
  • Seborrheic Dermatitis : this compound shampoo has been utilized for the treatment and prophylaxis of seborrheic dermatitis, demonstrating safety and efficacy over extended use .
  • Pityriasis Versicolor : The compound is also indicated for the treatment of pityriasis versicolor, a fungal skin condition characterized by discolored patches on the skin .

Tinea Nigra Palmaris Treatment

A case study reported a 48-year-old woman with tinea nigra palmaris who was treated with this compound gel (0.77%) applied twice daily for three days. The lesion resolved completely within this short treatment period, highlighting the rapid effectiveness of this compound in specific dermatological conditions .

Efficacy in Tinea Pedis

In a multicenter study involving 300 patients with tinea pedis, this compound cream was found to be significantly more effective than its vehicle control. Clinical evaluations showed that patients treated with ciclopirox had higher mycological cure rates compared to those receiving clotrimazole .

Comparative Efficacy Table

ConditionTreatment FormulationEfficacy Comparison
Tinea PedisThis compound CreamSuperior to vehicle; comparable to clotrimazole
Tinea CrurisThis compound CreamEffective; better response rates than vehicle
OnychomycosisCiclopirox Nail LacquerEffective in clinical trials
Seborrheic DermatitisCiclopirox ShampooSafe and well-tolerated over 12 weeks
Pityriasis VersicolorThis compound CreamEffective in clearing skin discoloration

Comparison with Similar Compounds

Mechanism of Action

Compound Primary Mechanism Target Organisms Key Differentiators
Ciclopirox Olamine Chelates Fe³⁺, disrupts mitochondrial function, generates ROS Fungi, bacteria, protozoa Broad-spectrum; non-azole mechanism
Terbinafine Inhibits squalene epoxidase → ergosterol depletion Dermatophytes, molds Oral/systemic use; narrower spectrum
Fluconazole Inhibits lanosterol 14α-demethylase (CYP51) Candida, cryptococci Systemic use; resistance issues
Amorolfine Inhibits Δ14-reductase and Δ7,8-isomerase Dermatophytes, yeasts Nail lacquer formulation; slow action

Efficacy in Fungal Infections

Table 1: Clinical Efficacy in Onychomycosis

Study Regimen Cure Rate Reference
CPX + Oral Terbinafine Topical 8% CPX + oral terbinafine 78%
Terbinafine Monotherapy Oral terbinafine alone 65%
CPX Lacquer 8% CPX with penetration enhancers (SLS, PEG) 96% solubility enhancement

CPX demonstrates synergistic effects when combined with terbinafine, improving cure rates by 13% compared to monotherapy . Its solubilization in nail lacquers with enhancers (e.g., SLS) enhances drug delivery, outperforming traditional formulations .

Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Profiles

Parameter This compound Terbinafine Fluconazole
LogP (Lipophilicity) 2.25 3.3 0.5
Topical Absorption High (penetrates nail/skin) Moderate Low
Half-Life 5–8 hours (topical) 17 hours (oral) 30 hours (oral)
Formulations Cream, emulgel, vaginal suppository Oral tablet, cream Oral tablet, IV

CPX’s lipophilicity (logP = 2.25) enables deep skin/nail penetration, while nanostructured lipid carriers (NLCs) in emulgels extend drug release to 24 hours vs. 12 hours for conventional gels .

Anticancer Activity

Table 3: Anticancer Mechanisms in Preclinical Models

Cell Line Key Findings Mechanism Reference
A549 (Lung Cancer) Synergy with cisplatin → G1 arrest, mitochondrial apoptosis ↓Bcl-2/Bax ratio, DNA damage
AGS (Gastric Cancer) IC₅₀ = 13.6 μM; ↑Bax, ↓Bcl-2, ↓CDK2 Mitochondrial ROS, cell cycle arrest
SHG44 (Glioma) ↓STAT3, mitochondrial dysfunction ROS accumulation, OCR reduction

CPX exhibits potent anticancer effects at low micromolar concentrations (IC₅₀ ~13.6 μM), distinct from azoles or terbinafine, which lack cytotoxic profiles in oncology .

Research Findings and Clinical Implications

  • Combination Therapy : CPX enhances cisplatin’s antitumor efficacy while reducing its toxicity in lung cancer models .
  • Drug Delivery Innovations: NLC-based emulgels improve CPX’s entrapment efficiency (98% vs. 96% in marketed gels) and sustain release .
  • Resistance Profile: No cross-resistance with azoles due to its iron-chelation mechanism .

Biological Activity

Ciclopirox olamine (CPO) is a synthetic antifungal agent belonging to the hydroxypyridone class, primarily used for the treatment of dermatophytic infections. Its biological activity extends beyond antifungal properties, showing potential in various therapeutic areas, including oncology. This article explores the diverse biological activities of this compound, supported by clinical studies, pharmacological data, and case reports.

This compound exhibits its antifungal activity through multiple mechanisms:

  • Iron Chelation : CPO acts as an intracellular iron chelator, disrupting iron-dependent processes essential for fungal growth and survival. This mechanism is particularly effective against a range of fungi, including Candida and Aspergillus species .
  • Inhibition of Enzymatic Activity : The compound inhibits several enzymes involved in fungal metabolism, leading to cell death. It has been shown to affect the synthesis of ergosterol, a critical component of fungal cell membranes .
  • Anticancer Properties : Recent studies suggest that CPO can induce apoptosis in cancer cells by repressing survivin expression and altering cellular metabolism. This has been observed in hematological malignancies where CPO demonstrated anticancer activity in vitro and in vivo .

Antifungal Efficacy

This compound has been extensively studied for its efficacy against dermatophytic infections:

  • Tinea Pedis Treatment : In two multicenter, double-blind studies, this compound cream (1%) was compared with its vehicle and clotrimazole cream (1%). Results indicated that this compound was significantly more effective than both the vehicle (P < 0.001) and clotrimazole (P < 0.05) in achieving clinical and mycological cures .
    Study ParameterThis compoundClotrimazoleVehicle
    Clinical Cure Rate (%)75%60%30%
    Mycological Cure Rate (%)70%55%25%
  • Rapid Resolution of Tinea Nigra : A case study reported complete resolution of tinea nigra palmaris after just three days of treatment with this compound gel (0.77%), showcasing its rapid action against superficial fungal infections .

Anticancer Activity

A phase I clinical trial evaluated the oral formulation of this compound in patients with advanced hematologic malignancies. Key findings included:

  • Dosing Regimen : Patients received doses ranging from 5 to 80 mg/m² once daily for five days in 21-day cycles. The study highlighted a dose-dependent response with significant biological activity observed at doses greater than 10 mg/m² .
  • Pharmacokinetics : CPO was rapidly absorbed with a short half-life. Notably, the plasma concentrations of an inactive metabolite were higher than those of the parent compound, indicating complex metabolic pathways .

Case Studies

  • Oral this compound in Hematologic Malignancies :
    • A trial involving 23 patients showed promising results with some experiencing hematologic improvement. The study underscored the need for further optimization of dosing regimens due to gastrointestinal toxicities observed at higher doses .
  • Comparative Effectiveness Study :
    • A study comparing this compound cream with luliconazole found that CPO was effective when used alongside systemic itraconazole therapy for dermatophytosis, achieving high cure rates and demonstrating safety .

Q & A

Basic Research Questions

Q. What experimental models are appropriate for evaluating the antifungal efficacy of ciclopirox olamine in vitro?

Methodological Answer:

  • Use standardized broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against dermatophytes (e.g., Trichophyton rubrum) and yeast (e.g., Candida albicans). Include positive controls (e.g., fluconazole) and negative controls (solvent-only treatments) .
  • For biofilm studies, employ crystal violet staining or metabolic assays (e.g., XTT reduction) on C. albicans biofilms grown in 96-well plates under static conditions .

Q. How does this compound disrupt fungal iron homeostasis, and what assays can quantify this effect?

Methodological Answer:

  • This compound chelates intracellular Fe³⁺, inhibiting iron-dependent enzymes like catalases. Measure iron depletion using ferrozine-based assays to quantify free iron in fungal lysates after treatment .
  • Quantify transcriptional changes in iron-regulated genes (e.g., FTH1 in C. albicans) via RT-qPCR or RNA-seq .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual role as an antifungal and ferroptosis inhibitor be resolved?

Methodological Answer:

  • Conduct comparative dose-response studies: low doses (0.5–5 µg/mL) for antifungal activity vs. higher doses (10–20 µg/mL) for ferroptosis inhibition in mammalian cells. Use viability assays (MTT) and lipid peroxidation markers (malondialdehyde) to differentiate mechanisms .
  • Employ genetic knockouts (e.g., SIT1 in C. glabrata) to isolate iron metabolism pathways .

Q. What multi-omics approaches are suitable for elucidating this compound’s off-target effects in fungal pathogens?

Methodological Answer:

  • Perform transcriptomics (RNA-seq) to identify differentially expressed genes in drug-treated fungi. Validate with proteomics (LC-MS/MS) to assess protein-level changes .
  • Integrate metabolomics (GC-MS or NMR) to map disruptions in tricarboxylic acid (TCA) cycle intermediates linked to iron chelation .

Q. How can researchers optimize experimental designs to address this compound’s low systemic absorption in topical applications?

Methodological Answer:

  • Use ex vivo human skin models to simulate drug permeation. Quantify ciclopirox levels in epidermal layers via HPLC with UV detection .
  • Apply Franz diffusion cells to measure transdermal flux under occlusive vs. non-occlusive conditions .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent antifungal activity?

Methodological Answer:

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC₅₀ values and 95% confidence intervals .
  • Apply ANOVA with post-hoc Tukey tests to compare efficacy across fungal strains or formulations .

Q. How should researchers validate this compound’s specificity for fungal vs. mammalian targets?

Methodological Answer:

  • Perform comparative cytotoxicity assays on human keratinocytes (HaCaT cells) and fungi using identical drug concentrations. Calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC fungal cells) .
  • Use molecular docking simulations (AutoDock Vina) to predict binding affinities for fungal CYP450 vs. human homologs .

Q. Reproducibility and Reporting Standards

Q. What metadata should be included in publications to ensure reproducibility of this compound studies?

Methodological Answer:

  • Report drug purity (e.g., EP/BP/USP standards), solvent used (e.g., DMSO concentration), and storage conditions .
  • Provide raw data for MIC assays, including growth curves and positive/negative controls, in supplementary materials .

Q. How can researchers address batch-to-batch variability in commercial this compound samples?

Methodological Answer:

  • Characterize each batch via NMR and HPLC (>98% purity) and include certificates of analysis in supplementary files .
  • Use internal standards (e.g., deuterated ciclopirox) in LC-MS workflows to normalize quantitative data .

Q. Emerging Research Directions

Q. What novel delivery systems could enhance this compound’s penetration in onychomycosis models?

Methodological Answer:

  • Test nanoparticle formulations (e.g., chitosan-loaded ciclopirox) in ex vivo nail plate models. Assess drug release kinetics using dialysis membranes and UV spectroscopy .
  • Compare efficacy of lipid-based vs. hydrogel carriers via confocal microscopy of fluorescently tagged drug .

Q. How can CRISPR-Cas9 be utilized to study resistance mechanisms against this compound?

Methodological Answer:

  • Generate knockout libraries in C. albicans targeting iron transporters (e.g., FTR1) or efflux pumps (e.g., CDR1). Screen for resistance via agar-spot assays under ciclopirox pressure .

Properties

IUPAC Name

2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRHNTMUYWQHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6045583
Record name Ciclopirox olamine
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Molecular Weight

268.35 g/mol
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CAS No.

41621-49-2
Record name Ciclopirox olamine
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Record name Ciclopirox olamine [USAN:USP:JAN]
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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